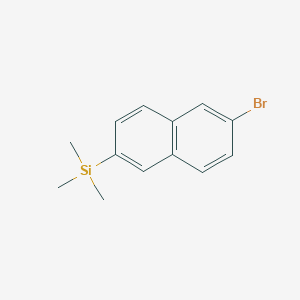
(6-Bromo-2-naphthyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromonaphthalen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a trimethylsilane group, making it a valuable intermediate in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)trimethylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilane group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 6-bromonaphthalene.
Silylation: The 6-bromonaphthalene is then reacted with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to form (6-Bromonaphthalen-2-yl)trimethylsilane.
Industrial Production Methods
Industrial production methods for (6-Bromonaphthalen-2-yl)trimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and silylation steps, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(6-Bromonaphthalen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include various substituted naphthalenes.
Coupling: Formation of biaryl compounds.
Oxidation/Reduction: Products depend on the specific conditions and reagents used.
科学的研究の応用
(6-Bromonaphthalen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (6-Bromonaphthalen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the bromine and trimethylsilane groups. The bromine atom acts as a leaving group in substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and enhance reaction efficiency. The molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(7-Bromonaphthalen-2-yl)oxytrimethylsilane: Similar structure but with an oxygen atom linking the naphthalene and trimethylsilane groups.
(6-Chloronaphthalen-2-yl)trimethylsilane: Chlorine atom instead of bromine.
(6-Iodonaphthalen-2-yl)trimethylsilane: Iodine atom instead of bromine.
Uniqueness
(6-Bromonaphthalen-2-yl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilane groups, which confer distinct reactivity and stability. This makes it particularly useful in certain synthetic applications where other similar compounds may not perform as effectively.
特性
分子式 |
C13H15BrSi |
|---|---|
分子量 |
279.25 g/mol |
IUPAC名 |
(6-bromonaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3 |
InChIキー |
HBXJAXZFUXQSEV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



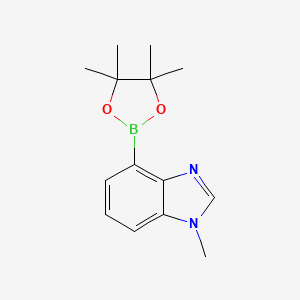
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)

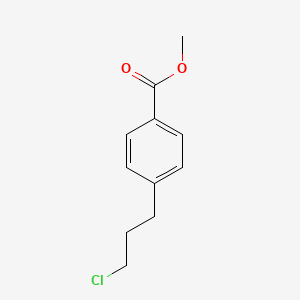
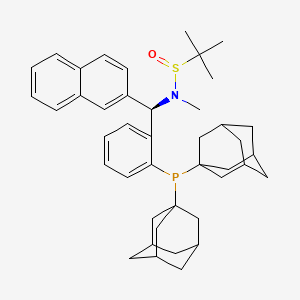

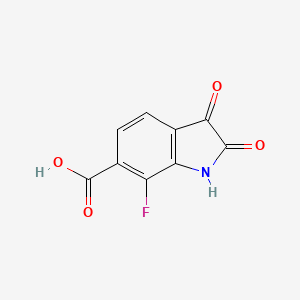
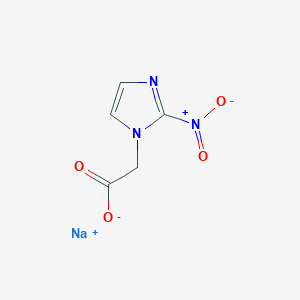
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
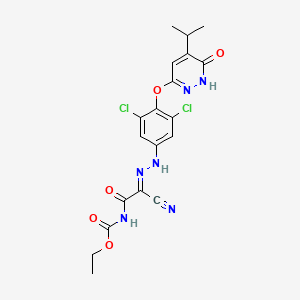
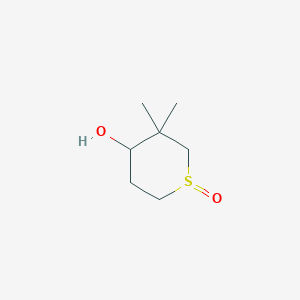
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
